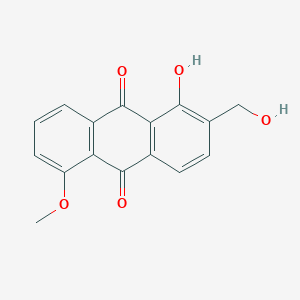

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione

Description

Properties

CAS No. |

103576-97-2 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-21-11-4-2-3-9-12(11)15(19)10-6-5-8(7-17)14(18)13(10)16(9)20/h2-6,17-18H,7H2,1H3 |

InChI Key |

XLLZUOBXTOFPDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-dihydroxyanthraquinone with formaldehyde and methanol under acidic conditions. The reaction proceeds through a series of intermediate steps, ultimately yielding the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

Scientific Research Applications

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Key Observations :

- Substituent Position: The target compound’s hydroxymethyl at position 2 contrasts with phenyl () or prenyloxy () groups in analogs.

- Synthesis Complexity : Derivatives with bulky aryl groups (e.g., trimethoxyphenyl in ) achieve high yields (86–93%), suggesting efficient coupling methods. The target compound’s hydroxymethyl group may require specialized protecting strategies.

- Thermal Stability : Melting points vary widely; aryl-substituted analogs decompose near 150–210°C , while glucosylated derivatives () likely exhibit lower thermal stability due to carbohydrate moieties.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparisons

Key Insights :

- Hydrogen Bonding : The target compound’s hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to phenyl-substituted analogs .

Biological Activity

1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione is a compound belonging to the anthraquinone class, recognized for its significant biological activities, particularly in anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O5, with a molecular weight of approximately 284.26 g/mol. The compound features:

- Hydroxyl group at position 1

- Hydroxymethyl group at position 2

- Methoxy group at position 5

These functional groups contribute to its chemical reactivity and influence its biological properties .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating .

Case Studies

Several studies have evaluated the cytotoxic effects of this compound:

| Study | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HT29 (colon cancer) | 20 | Significant reduction in cell viability |

| Study B | HepG2 (liver cancer) | 15 | Induced apoptosis confirmed via flow cytometry |

| Study C | A549 (lung cancer) | 25 | Cell cycle arrest at G2/M phase observed |

These findings suggest that the compound has a promising profile as an anticancer agent .

Other Biological Activities

In addition to its anticancer effects, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antioxidant Properties : Its hydroxyl groups contribute to its ability to scavenge free radicals, providing potential protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.

These interactions highlight the compound's potential as a lead for drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar anthraquinones:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Aloe-emodin | Hydroxyl groups at positions 1 and 8 | Known for laxative effects and antimicrobial activity |

| Emodin | Hydroxyl groups at positions 1 and 6 | Exhibits strong anticancer properties |

| 1-Hydroxyanthraquinone | Hydroxyl group on anthraquinone structure | Strong antibacterial properties |

This table illustrates how variations in functional group positioning can influence biological activity and therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione and related anthraquinones?

- Answer : Synthesis typically involves sequential functionalization of the anthracene core. For example, nitration of anthracene followed by reduction and substitution reactions introduces hydroxyl, hydroxymethyl, and methoxy groups. Alkylation steps (e.g., using hexylamine) are critical for introducing side chains . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is essential for improving yields, as demonstrated in anthraquinone derivatives with 86–93% yields via methoxy-phenyl substitutions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Answer : A combination of 1H/13C NMR (to identify proton and carbon environments), IR spectroscopy (to detect functional groups like -OH and C=O), and UV/Vis spectroscopy (to analyze π→π* transitions in the conjugated anthraquinone system) is standard. HPLC-MS validates molecular weight and purity . For isomers or complex derivatives, 2D NMR techniques (e.g., HMBC, COSY) resolve ambiguities in substitution patterns .

Q. How can researchers confirm the purity of anthraquinone derivatives during synthesis?

- Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to verify purity and detect side products. Melting point analysis (e.g., decomposition points at 148–210°C for similar compounds) also serves as a preliminary purity indicator .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation of anthraquinones?

- Answer : Discrepancies in NMR or IR data often arise from positional isomerism or hydrogen bonding. To address this:

- Perform solvent-dependent NMR studies to assess hydrogen bonding effects.

- Use computational chemistry (e.g., DFT calculations) to predict spectroscopic profiles and compare with experimental data.

- Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How does the substitution pattern (e.g., hydroxymethyl vs. methoxy groups) influence the biological activity of anthraquinones?

- Answer : Substituents modulate electronic properties and binding affinity. For instance:

- Hydroxymethyl groups enhance solubility and enable hydrogen bonding with biological targets (e.g., DNA intercalation in anticancer studies) .

- Methoxy groups increase lipophilicity, improving membrane permeability but potentially reducing water solubility. Structure-activity relationship (SAR) studies on derivatives show that electron-donating groups (e.g., -OCH₃) stabilize charge-transfer interactions in DNA-binding assays .

Q. What challenges arise in scaling up anthraquinone synthesis for in vivo studies, and how are they mitigated?

- Answer : Key challenges include:

- Low yields in multi-step reactions : Optimize catalytic systems (e.g., palladium for cross-coupling) and use flow chemistry for continuous processing .

- Purification difficulties : Employ column chromatography with gradient elution or preparative HPLC for polar derivatives .

- Stability issues : Anthraquinones with hydroxyl groups are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage .

Q. How can in silico methods predict the bioactivity of novel anthraquinone derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like DNA topoisomerases or viral proteases. For example, anthraquinones with hydroxymethyl substituents show strong hydrogen bonding with SARS-CoV-2 Mpro residues (e.g., Glu166, Gln192), suggesting antiviral potential . Pharmacokinetic properties (e.g., LogP, bioavailability) are predicted using tools like SwissADME .

Methodological Considerations

Q. What protocols are recommended for isolating anthraquinones from natural sources?

- Answer :

Extraction : Use methanol or ethanol via Soxhlet extraction to solubilize polar derivatives.

Fractionation : Partition with solvents (e.g., hexane, ethyl acetate) to separate non-polar impurities.

Chromatography : Silica gel or Sephadex LH-20 columns isolate target compounds.

Characterization : Combine NMR, MS, and UV/Vis data with literature comparisons (e.g., 1H-NMR shifts for anthraquinones isolated from Symplocos racemosa) .

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity results?

- Answer :

- Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Reassess force field parameters in simulations to better reflect solvation effects or protonation states.

- Test analogs with modified substituents to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.